ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate
Overview
Description
Ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, also known as ethyl 4-ethoxy-1-methyl-2-oxoquinoline-3-carboxylate, is an organic compound with a quinoline ring structure. This compound has been found to have various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The purpose of
Scientific Research Applications
Anti-corrosive Properties
Quinoline and its derivatives, including ethyl 4-ethoxy-2-oxo-1,2-dihydro-3-quinolinecarboxylate, are acknowledged for their anti-corrosive properties. These compounds are particularly effective against metallic corrosion due to their high electron density, allowing them to adsorb and form stable chelating complexes with surface metallic atoms. This characteristic makes quinoline derivatives valuable as anticorrosive materials in various industries (Verma et al., 2020).
Antioxidant Applications
This compound has been studied for its antioxidant properties. These properties are crucial for protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The compound's stability and ability to prevent oxidation are essential for preserving the quality of fish meal and preventing losses (de Koning, 2002).
Biodegradation and Environmental Fate
The compound's biodegradation and environmental fate have been topics of interest. Studies have shown that this compound can be biodegraded, indicating its potential for environmental remediation and its role in the biogeochemical cycle. This attribute is vital for assessing its environmental impact and for applications in bioremediation efforts (Thornton et al., 2020).
Medicinal and Therapeutic Potential
Quinoline derivatives are recognized for their medicinal and therapeutic potential. This compound, being a part of this group, may possess bioactive properties that can be leveraged in drug development. The pharmacological applications of quinoline motifs in drug design due to their broad spectrum of bioactivity highlight the compound's significance in medicinal chemistry (Ajani et al., 2022).
Applications in Optoelectronic Materials
Quinoline derivatives have also found applications in optoelectronic materials. The incorporation of this compound into π-extended conjugated systems can lead to the development of novel materials for organic light-emitting diodes and other optoelectronic devices. This highlights the compound's versatility and potential in the field of material science and engineering (Lipunova et al., 2018).
properties
IUPAC Name |
ethyl 4-ethoxy-2-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-12-9-7-5-6-8-10(9)15-13(16)11(12)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRFXYPZTRRDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.